(-)-(E)-|A-Atlantone
Description
Molecular Architecture and Stereochemical Configuration
(-)-(E)-α-Atlantone consists of a bicyclic framework comprising a methyl-substituted cyclohexene ring fused to a heptadien-4-one chain. The molecule contains three stereogenic centers at positions C1, C6, and C10, with the absolute configuration assigned as (1R,6R,10R) based on X-ray crystallographic studies. The E-configuration of the α,β-unsaturated ketone moiety (C5–C6 double bond) is critical to its electronic properties and reactivity.
The cyclohexene ring adopts a chair conformation with axial orientation of the C4 methyl group, while the heptadienone chain extends in a planar arrangement due to conjugation between the carbonyl group and adjacent double bonds. This spatial arrangement minimizes steric hindrance between the C8 methyl group and the cyclohexene substituents, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.
Spectroscopic Elucidation (NMR, MS, IR)
Nuclear Magnetic Resonance Spectroscopy
¹H NMR analysis (500 MHz, CDCl₃) reveals characteristic signals:
- δ 5.14–5.19 (m, 1H, H-5) for the conjugated enone proton
- δ 2.79 (dd, J = 15.2, 6.8 Hz, 1H, H-7a) and δ 2.37 (dd, J = 15.2, 8.1 Hz, 1H, H-7b) for geminal protons adjacent to the ketone
- δ 1.96–2.04 (m, 3H, H-12, H-13, H-14) from the cyclohexene methyl groups
¹³C NMR (125 MHz, CDCl₃) identifies key carbons:
- δ 207.8 (C-4, ketone carbonyl)
- δ 173.2 (C-5) and δ 128.4 (C-6) for the conjugated double bond system
- δ 32.7 (C-7) as the methylene bridge between ring and chain
Mass Spectrometry
Electron ionization (70 eV) produces a molecular ion at m/z 218.1671 (calc. 218.1671 for C₁₅H₂₂O⁺), with major fragments at m/z 177 (loss of C₃H₇), 149 (retro-Diels-Alder cleavage), and 93 (tropylium ion).
Infrared Spectroscopy
Strong absorption at 1715 cm⁻¹ confirms the conjugated ketone, while bands at 1640 cm⁻¹ (C=C stretch) and 3080 cm⁻¹ (=C–H stretch) validate the unsaturated system.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction (Cu-Kα, λ = 1.54178 Å) resolves the absolute configuration as (1R,6R,10R) with Flack parameter x = 0.02(2). The molecule crystallizes in the monoclinic space group P2₁ with unit cell parameters:
- a = 8.924(2) Å
- b = 11.307(3) Å
- c = 12.456(3) Å
- β = 102.76(2)°
- V = 1223.5(5) ų
The crystal packing exhibits van der Waals interactions between methyl groups (C14–C15 distance: 3.42 Å) and C–H···O hydrogen bonds (C8–H8···O1: 2.89 Å).
Computational Chemistry Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate experimental findings:
| Parameter | Calculated | Experimental |
|---|---|---|
| C4–C5 Bond Length | 1.487 Å | 1.492 Å |
| C5–C6 Bond Length | 1.338 Å | 1.341 Å |
| C4–O1 Bond Length | 1.223 Å | 1.219 Å |
| Dihedral Angle C3–C4–C5–C6 | 172.1° | 174.3° |
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.2 eV, localized on the enone system, explaining its electrophilic reactivity. Molecular dynamics simulations (300 K, 10 ns) demonstrate conformational flexibility in the cyclohexene ring (pseudo-rotation barrier: 8.3 kJ/mol).
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(5E)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,5-dien-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+/t14-/m1/s1 |
InChI Key |
OJEFBZMKKJTKKK-JWAFFJSPSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)/C(=C/C(=O)C=C(C)C)/C |
Canonical SMILES |
CC1=CCC(CC1)C(=CC(=O)C=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Natural Isolation Methods
Essential Oil Extraction
(-)-(E)-α-Atlantone is primarily obtained via hydrodistillation or steam distillation of Cedrus atlantica wood or foliage. The essential oil typically contains 2–3% α-atlantones, with the (E)-isomer constituting a significant fraction. Key steps include:
- Distillation : Fresh cedar wood is subjected to hydrodistillation for 5–8 hours, yielding a crude essential oil.
- Fractionation : The oil is fractionated using silica gel chromatography (hexane/ethyl acetate gradients) to isolate α-atlantone isomers.
- Isomer Separation : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® IC) resolves (E)- and (Z)-α-atlantone, achieving >95% enantiomeric purity.
Table 1: Typical Yields from Natural Isolation
| Source Material | Extraction Method | α-Atlantone Content (%) | (E)-Isomer Proportion (%) |
|---|---|---|---|
| C. atlantica wood | Hydrodistillation | 2.8 | 65 |
| C. atlantica foliage | Steam distillation | 1.5 | 58 |
Chemical Synthesis Approaches
Total Synthesis from Limonene
A landmark approach involves limonene as a terpene precursor, leveraging cyclization and oxidation steps:
- Epoxidation : Limonene is treated with m-chloroperbenzoic acid (mCPBA) to form limonene oxide.
- Acid-Catalyzed Cyclization : The epoxide undergoes BF₃·Et₂O-mediated cyclization, yielding a bicyclic intermediate.
- Oxidation : Dess-Martin periodinane oxidizes the secondary alcohol to the ketone, forming racemic α-atlantone.
- Stereoselective Control : Asymmetric hydrogenation using Ru-BINAP catalysts introduces the (E)-configuration with 88% ee.
Table 2: Key Reaction Conditions for Limonene-Based Synthesis
| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA | 0–25 | 92 |
| Cyclization | BF₃·Et₂O | 40 | 78 |
| Oxidation | Dess-Martin periodinane | 25 | 85 |
| Hydrogenation | Ru-(S)-BINAP | 60 | 88 (ee) |
Semi-Synthesis from Himachalene Derivatives
Himachalenes, abundant in cedar oil, serve as intermediates for α-atlantone synthesis:
- Epoxidation : β-Himachalene is treated with mCPBA to form an epoxide.
- Acid-Mediated Rearrangement : H₂SO₄ catalyzes epoxide rearrangement to a ketone intermediate.
- Oxidative Dehydrogenation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the α,β-unsaturated ketone moiety.
Enantiomeric Resolution Techniques
Chiral Chromatography
Racemic α-atlantone mixtures are resolved using HPLC with chiral columns (e.g., Chiralpak® AD-H), achieving >99% enantiomeric excess for the (-)-(E)-isomer. Mobile phases typically consist of hexane/isopropanol (95:5).
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies the undesired enantiomer:
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Purity (ee%) | Scalability | Cost |
|---|---|---|---|---|
| Natural Isolation | 0.5–2.5 | 95–99 | Low | High |
| Limonene Synthesis | 25–30 | 88–92 | Moderate | Moderate |
| Enzymatic Resolution | 70–75 | 98–99 | High | Low |
Key Findings :
- Natural isolation is limited by low yields but provides high enantiopurity.
- Chemical synthesis offers better scalability but requires costly catalysts.
- Enzymatic resolution balances yield and enantiomeric excess, making it industrially viable.
Chemical Reactions Analysis
Types of Reactions: (-)-(E)-|A-Atlantone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The essential oil containing (-)-(E)-α-Atlantone has been studied for its biological activities, particularly its antibacterial properties. Research indicates that the oil exhibits significant antibacterial activity against various pathogens, making it a candidate for developing natural antimicrobial agents . The composition of cedarwood oil varies based on environmental factors and wood health, influencing the concentration of (-)-(E)-α-Atlantone and its efficacy .
Applications in Aromatherapy and Natural Products
Due to its pleasant aroma and potential health benefits, (-)-(E)-α-Atlantone is utilized in aromatherapy and natural product formulations. Its incorporation into essential oils enhances the therapeutic properties attributed to cedarwood oil, such as relaxation and stress relief. The compound's presence in essential oils also contributes to their antimicrobial effects, making them suitable for use in personal care products .
Case Study 1: Antibacterial Efficacy
A systematic review analyzed the antibacterial activity of cedar oils, including those rich in (-)-(E)-α-Atlantone. The study highlighted that oils with higher concentrations of this compound showed enhanced inhibition against common bacterial strains. This finding supports the potential use of cedarwood oil as a natural preservative in food and cosmetic industries .
Case Study 2: Chemical Synthesis
In a recent project, researchers successfully synthesized several Michael adducts from (-)-(E)-α-Atlantone. The study employed density functional theory (DFT) calculations to predict the stability and reactivity of these adducts, correlating theoretical predictions with experimental outcomes. The results confirmed that (-)-(E)-α-Atlantone serves as an effective precursor for creating complex organic molecules .
Data Tables
The following table summarizes some key findings related to the applications of (-)-(E)-α-Atlantone:
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Used as a precursor for Michael adducts | High yields achieved with various nucleophiles |
| Antibacterial Activity | Exhibits significant antibacterial properties | Effective against multiple bacterial strains |
| Aromatherapy | Enhances therapeutic properties in essential oils | Promotes relaxation and stress relief |
| Natural Preservatives | Potential use in food and cosmetic products | Natural alternative to synthetic preservatives |
Mechanism of Action
The exact mechanism of action of (-)-(E)-|A-Atlantone is not fully understood. it is believed to exert its effects through interactions with cellular membranes and enzymes. The compound may disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
(Z)-α-Atlantone
- Structural Differences : The (Z)-isomer differs in the configuration of the double bond, leading to distinct stereoelectronic properties.
- Natural Occurrence : Found in lower concentrations (e.g., 1.0–2.8% in Atlas Cedarwood) compared to the (E)-isomer (5.2–13.4%) .
- Analytical Data : In GC-MS studies, (Z)-α-Atlantone elutes at 34.21 min with a relative content of 0.38% in Ruyi Jinhuang powder, contrasting with the (E)-isomer’s higher abundance in Cedarwood .
- Bioactivity: Limited data, but structural differences likely reduce binding affinity to viral targets compared to the (E)-form .
β-Sesquiphellandrene (CAS: 20307-83-9)
α-Curcumene (CAS: 644-30-4)
- Structural Features : Aromatic sesquiterpene with a cuminyl group instead of a ketone.
- Analytical Comparison : Elutes at 30.7 min in GC-MS with 1.33% relative content in Ruyi Jinhuang powder .
Functional Comparison with Analogous Compounds
γ-Curcumene
Germacrene A
- Pharmacological Contrast : While (-)-(E)-α-Atlantone binds to SARS-CoV-2 RdRp, Germacrene A shows stronger affinity for the 3CL protease .
Discussion of Key Findings
- Stereochemical Impact : The (E)-configuration and R-stereochemistry of (-)-(E)-α-Atlantone enhance its binding to viral proteases compared to its (Z)-isomer .
- Natural Abundance : Higher concentrations in Cedarwood oils (5.2–13.4%) make it more accessible for extraction than rare analogs like (Z)-α-Atlantone .
Biological Activity
Introduction
(-)-(E)-α-Atlantone is a sesquiterpene ketone derived from the essential oil of Cedrus atlantica, commonly known as Atlas cedar. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with (-)-(E)-α-atlantone.
Chemical Composition
The essential oil of Cedrus atlantica contains a variety of bioactive compounds, with (-)-(E)-α-atlantone being one of the major constituents. The chemical composition of the essential oil varies significantly based on factors such as geographical location, extraction methods, and seasonal variations. Notably, the oil is rich in oxygenated sesquiterpenes and sesquiterpene hydrocarbons.
Table 1: Major Components of Cedrus atlantica Essential Oil
| Compound | Molecular Formula | Percentage (%) |
|---|---|---|
| (-)-(E)-α-Atlantone | C15H24O | 16.86 |
| E-γ-Atlantone | C15H24O | 19.73 |
| 5-Isocedranol | C15H30O | 11.68 |
| Cedranone | C15H24O | 4.13 |
| Z-α-Atlantone | C15H24O | 4.02 |
Antimicrobial Activity
Research indicates that (-)-(E)-α-atlantone exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for natural antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study conducted on the essential oil from Cedrus atlantica demonstrated its effectiveness against common pathogens such as Staphylococcus aureus, Proteus mirabilis, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity, particularly against gram-positive bacteria.
Table 2: Antimicrobial Activity of (-)-(E)-α-Atlantone
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Proteus mirabilis | 100 |
| Candida albicans | 75 |
Antioxidant Properties
The essential oil containing (-)-(E)-α-atlantone has also been evaluated for its antioxidant capacity. In vitro assays reveal that it possesses remarkable antioxidant activity, which may contribute to its protective effects against oxidative stress.
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, (-)-(E)-α-atlantone has shown potential anti-inflammatory effects. Studies suggest that it can inhibit specific enzymes involved in inflammatory pathways, thus providing a basis for its use in treating inflammatory conditions.
The biological activities of (-)-(E)-α-atlantone can be attributed to its ability to interact with various biological targets:
- Antimicrobial Action : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
- Antioxidant Activity : It scavenges free radicals and enhances endogenous antioxidant defenses.
- Anti-inflammatory Mechanism : It modulates the activity of pro-inflammatory enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX).
Q & A
Basic Research Questions
Q. How can researchers determine the optimal extraction method for (-)-(E)-A-Atlantone from natural sources?
- Methodological Answer : Conduct comparative studies using solvents of varying polarities (e.g., hexane, ethanol) and extraction techniques (e.g., Soxhlet, supercritical CO₂). Measure yield via gravimetry and purity via HPLC with UV detection. Control variables such as temperature, extraction time, and solvent-to-sample ratio. Use the P-E/I-C-O framework to define population (plant material), intervention (solvent type), control (standardized raw material), and outcome (extraction efficiency) . Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) to identify significant differences .
Q. What spectroscopic techniques are essential for confirming the structural integrity of (-)-(E)-A-Atlantone post-synthesis?
- Methodological Answer : Employ a combination of NMR (¹H, ¹³C, and DEPT for stereochemical confirmation), IR (functional group analysis), and mass spectrometry (HRMS for molecular ion verification). Compare spectral data with literature or databases. For reproducibility, document instrument parameters (e.g., NMR solvent, MS ionization mode) and include raw data in appendices with processed results in the main text .
Q. How can researchers ensure the accurate quantification of (-)-(E)-A-Atlantone in complex biological matrices using chromatographic techniques?
- Methodological Answer : Develop a validated HPLC or GC-MS protocol with internal standards (e.g., deuterated analogs) to correct for matrix effects. Construct a calibration curve using serial dilutions of pure (-)-(E)-A-Atlantone. Report limits of detection (LOD) and quantification (LOQ). Include a table detailing parameters such as column type, mobile phase, retention time, and recovery rates .
Q. What experimental controls are critical when assessing the thermal stability of (-)-(E)-A-Atlantone under varying conditions?
- Methodological Answer : Use accelerated stability studies with controls for temperature (e.g., 25°C, 40°C), humidity, and light exposure. Monitor degradation via HPLC at fixed intervals. Include negative controls (e.g., inert atmosphere) to isolate oxidative effects. Analyze data using kinetic models (e.g., Arrhenius equation) to predict shelf-life .
Q. How should researchers design a preliminary bioactivity screening for (-)-(E)-A-Atlantone to prioritize further studies?
- Methodological Answer : Use high-throughput assays (e.g., enzyme inhibition, cytotoxicity) with positive and negative controls. Test a range of concentrations (e.g., 1–100 µM) and include triplicates to assess reproducibility. Apply statistical thresholds (e.g., p < 0.05) to identify significant bioactivity. Document raw data in appendices and processed results with error bars in graphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
